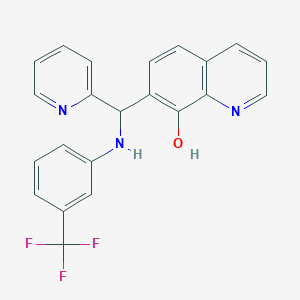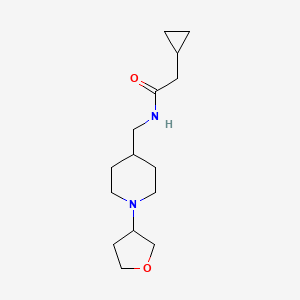
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the family of 4-anilinoquinazoline compounds and is known to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3, which are known to play a role in tumor growth and progression.
Biochemical and Physiological Effects:
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide has been shown to have potent inhibitory effects on the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis, which are critical processes in tumor growth and metastasis. In addition, 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in various cellular processes. Its specificity also makes it a useful tool for studying the effects of EGFR inhibition on cancer cells and other diseases. However, like other small molecule inhibitors, 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide has limitations in terms of its bioavailability and pharmacokinetics, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide. One area of research could be the development of more potent and selective EGFR inhibitors based on the structure of 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide. Another area of research could be the investigation of the potential therapeutic applications of 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide in other diseases, such as inflammatory diseases and neurodegenerative diseases. In addition, the combination of 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide with other targeted therapies or chemotherapy could be explored as a potential treatment strategy for cancer.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with 2-chloro-5-nitrobenzoic acid to obtain 7-chloro-2-(2,5-dimethoxyanilino)-5-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The resulting amine is then reacted with cyanomethyl chloride in the presence of a base to obtain 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It is known to selectively inhibit the activity of EGFR tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival. EGFR is overexpressed in many types of cancer, and its inhibition by 7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Propriétés
IUPAC Name |
7-chloro-N-(cyanomethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-6(10(14)13-2-1-12)4-8-9(7)16-5-15-8/h3-4H,2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQQLIBUMPTCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(cyanomethyl)-2H-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

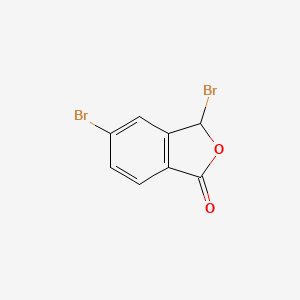
![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)
![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
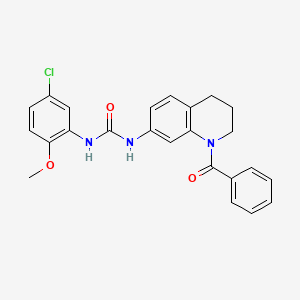
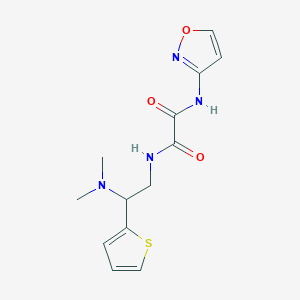
![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)
